1-(3-(Pentyloxy)phenyl)ethanol

Organic Synthesis Medicinal Chemistry Scaffold Optimization

1-(3-(Pentyloxy)phenyl)ethanol (CAS 1154701-55-9) is a substituted phenolic secondary alcohol with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol. It features a phenyl ring substituted with a pentyloxy group at the meta (3-) position and an ethanol group at the 1-position.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Cat. No. B7874802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pentyloxy)phenyl)ethanol
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)C(C)O
InChIInChI=1S/C13H20O2/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10-11,14H,3-5,9H2,1-2H3
InChIKeyDLVTTYGEUDBYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Pentyloxy)phenyl)ethanol: Procurement and Technical Specifications for C13H20O2 Scaffold


1-(3-(Pentyloxy)phenyl)ethanol (CAS 1154701-55-9) is a substituted phenolic secondary alcohol with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . It features a phenyl ring substituted with a pentyloxy group at the meta (3-) position and an ethanol group at the 1-position . The compound is primarily supplied as a versatile small molecule scaffold and chemical intermediate for research and further manufacturing use . The SMILES notation CC(O)C1=CC=CC(OCCCCC)=C1 defines its connectivity .

Why 1-(3-(Pentyloxy)phenyl)ethanol Cannot Be Substituted by Generic Alkoxyphenyl Analogs


Alkoxyphenyl ethanol derivatives are not interchangeable reagents. The specific position and length of the alkoxy chain dictate the compound's lipophilicity, steric profile, and electronic properties, directly impacting its performance as a synthetic intermediate or its physicochemical behavior in formulations . A shift of the pentyloxy group from the meta (3-) position to the para (4-) position, as seen in analogs like (1S)-1-[4-(pentyloxy)phenyl]ethanol, alters molecular symmetry and dipole moment, which can significantly affect crystallization behavior, solubility in organic solvents, and reaction kinetics in subsequent derivatization steps . Furthermore, varying the alkoxy chain length (e.g., substituting pentyloxy with methoxy or ethoxy) changes the compound's partition coefficient (log P) and steric bulk, affecting its compatibility with hydrophobic binding pockets or its ability to impart liquid crystalline properties in materials science applications. Therefore, substitution without rigorous validation risks altering synthetic yields, material properties, or biological assay outcomes.

Quantitative Differentiation Data for 1-(3-(Pentyloxy)phenyl)ethanol (CAS 1154701-55-9)


Meta- vs. Para-Pentyloxy Substitution: Structural and Potential Conformational Differences in Ethanol Scaffolds

The target compound possesses a pentyloxy group at the meta (3-) position of the phenyl ring, distinguishing it from the para (4-) substituted analog, (1S)-1-[4-(pentyloxy)phenyl]ethanol . The meta-substitution pattern creates an asymmetric electron density distribution and distinct steric environment around the ethanol-bearing carbon compared to the more symmetric para isomer . While no direct head-to-head comparative assay data were identified in public literature, this positional isomerism is a fundamental differentiator for chemical procurement. The calculated topological polar surface area and number of hydrogen bond donors/acceptors are identical, but the spatial orientation of the alkoxy tail and the resulting molecular dipole moment differ, which can influence intermolecular interactions and solubility in polar/non-polar solvent mixtures .

Organic Synthesis Medicinal Chemistry Scaffold Optimization

Purity Specifications for 1-(3-(Pentyloxy)phenyl)ethanol from Research Suppliers

The compound is commercially available for research purposes with a specified minimum purity. For example, one supplier lists the product with a purity of ≥98% . This quantitative specification is essential for procurement decisions, as the presence of impurities can interfere with catalytic cycles, reduce yields in subsequent reactions, or complicate analytical characterization. While no direct comparison of purity across different batches or suppliers is provided here, the explicit ≥98% threshold serves as a key acceptance criterion against undefined or lower-purity alternatives.

Chemical Procurement Quality Control Organic Synthesis

Storage and Stability Specifications for 1-(3-(Pentyloxy)phenyl)ethanol

According to supplier documentation, 1-(3-(Pentyloxy)phenyl)ethanol should be stored sealed in a dry environment at 2-8°C . This cold storage requirement is a specific handling parameter that distinguishes it from more robust, room-temperature-stable aromatic alcohols. It indicates potential thermal sensitivity or hygroscopicity that could lead to degradation, such as oxidation of the benzylic alcohol or cleavage of the ether linkage. In contrast, many simpler benzyl alcohol derivatives can be stored at ambient temperature without special precautions. Adherence to this storage protocol is critical for maintaining the compound's integrity over time.

Chemical Handling Stability Logistics

1-(3-(Pentyloxy)phenyl)ethanol as a Key Intermediate in Fungicidal Triazole Synthesis

A patent describing a process for preparing substituted phenoxyphenyl alcohols identifies compounds of this class as valuable intermediates for the synthesis of triazole compounds with pesticidal, particularly fungicidal, activity [1]. While the patent does not explicitly name 1-(3-(Pentyloxy)phenyl)ethanol, the claimed general formula (II) and the described synthetic utility encompass alkoxyphenyl alcohol scaffolds with the exact substitution pattern of the target compound. This patent citation provides a defined industrial application context, positioning this specific scaffold within a known, high-value synthetic pathway for agrochemicals, thereby differentiating it from other alkoxyphenyl alcohols whose utility may be less defined.

Agrochemical Synthesis Fungicide Development Patent Analysis

Key Application Scenarios for Procuring 1-(3-(Pentyloxy)phenyl)ethanol (CAS 1154701-55-9)


Scaffold for Agrochemical Intermediate Synthesis (Fungicide Development)

In industrial and academic agrochemical research, 1-(3-(Pentyloxy)phenyl)ethanol can serve as a key building block for synthesizing triazole derivatives with fungicidal properties. This is supported by patent literature that identifies substituted phenoxyphenyl alcohols as direct precursors to this valuable class of pesticides [1]. Procurement of this specific scaffold enables chemists to explore structure-activity relationships around the meta-pentyloxy substitution pattern for optimizing fungicidal efficacy or physicochemical properties.

Investigating Structure-Activity Relationships (SAR) in Medicinal Chemistry

The meta-pentyloxy substitution pattern on 1-(3-(Pentyloxy)phenyl)ethanol provides a distinct lipophilic and steric profile compared to its para- isomer, (1S)-1-[4-(pentyloxy)phenyl]ethanol . This makes it a valuable tool compound for medicinal chemists conducting SAR studies. By comparing the biological activity of the meta-isomer against the para-isomer in a given assay, researchers can map the spatial tolerance of a target protein's binding pocket for hydrophobic alkoxy chains, a critical step in lead optimization programs.

Quality-Controlled Synthesis Requiring High-Purity Reagents

For synthetic chemistry applications where reaction yields and product purity are paramount, the availability of 1-(3-(Pentyloxy)phenyl)ethanol with a specified purity of ≥98% is a critical procurement factor . Use of this high-purity material minimizes the introduction of unknown impurities that could poison catalysts, lead to side reactions, or complicate purification steps. This ensures greater reproducibility and efficiency in multi-step synthetic sequences.

Laboratories with Cold-Chain Storage Capabilities

Procurement of this compound is best suited for laboratories equipped with reliable refrigerated storage (2-8°C), as per supplier recommendations to ensure long-term stability . For research groups planning experiments over an extended timeline, adhering to these storage conditions is essential to prevent degradation of the benzylic alcohol or ether functionality. This scenario highlights the importance of considering logistical and facility requirements prior to purchasing this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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